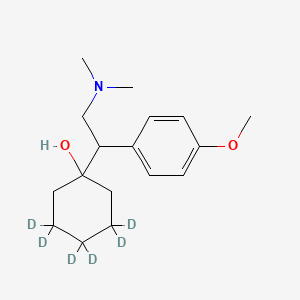

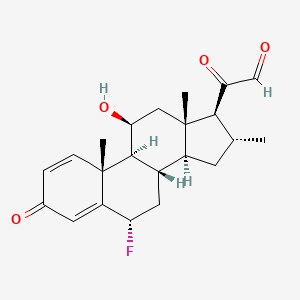

D,L-文拉法辛-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of venlafaxine and its analogues, including deuterated versions, often involves chemoenzymatic methods that allow for stereo-selective synthesis. For instance, asymmetric synthesis of venlafaxine's enantiomers has been reported, highlighting the importance of enantioselectivity in the drug's pharmacological activity. These synthetic approaches provide valuable insights into the development of venlafaxine variants with potentially improved pharmacokinetic properties (Bhuniya & Nanda, 2012).

Molecular Structure Analysis

Venlafaxine is a racemic mixture composed of S-(+) and R-(-) enantiomers, each displaying different pharmacodynamic profiles. The molecular structure of venlafaxine, including its deuterated forms, plays a critical role in its mechanism of action, specifically in the inhibition of serotonin and norepinephrine reuptake. The structural analysis of venlafaxine and its metabolites has been enhanced through techniques such as liquid chromatography-tandem mass spectrometry (LC/MS/MS), which allows for detailed examination of the drug's enantiomers and their metabolic pathways (Kingbäck et al., 2012).

Chemical Reactions and Properties

Venlafaxine's chemical properties, including its reactivity and stability, are influenced by its structure and the presence of deuterium atoms in D,L-Venlafaxine-d6. These properties are essential for understanding the drug's metabolism, particularly how it is processed by cytochrome P450 enzymes such as CYP2D6 and CYP3A4, leading to its active metabolite O-desmethylvenlafaxine (ODV) and other metabolites. Studies have shown that the genotype of CYP2D6 can significantly affect the disposition of venlafaxine's enantiomers in the body (Kingbäck et al., 2012).

Physical Properties Analysis

The physical properties of venlafaxine, such as solubility, melting point, and crystalline form, can affect its formulation and therapeutic efficacy. Venlafaxine hydrochloride, for example, exists in multiple polymorphic forms, each with distinct physical characteristics. The study of these forms is crucial for drug design and development, ensuring optimal bioavailability and stability of the drug (Bernardi et al., 2013).

科学研究应用

临床前药代动力学研究

D,L-文拉法辛-d6 用于药物开发阶段动物模型的临床前药代动力学 (PK) 研究 {svg_1}. 这些研究提供了初步证据,并在人类临床研究之前对药物和/或其剂型 PK 行为进行了清晰的描述 {svg_2}. 这有助于根据预期的临床行为和需求来定制剂型 {svg_3}.

缓释固体口服剂型

This compound 用于开发缓释 (ER) 固体口服剂型 {svg_4}. 从临床前 PK 研究中获得的数据有助于筛选原型 ER 制剂,以支持人类临床 PK 研究的最佳剂型开发和选择 {svg_5}.

抑郁症的治疗

文拉法辛是 this compound 的母体化合物,是一种高度处方药,也是世界上用于治疗不同类型抑郁症的最安全、最有效的治疗剂之一 {svg_6}.

定量分析

This compound 用于文拉法辛及其代谢物的定量分析 {svg_7}. 为此开发的多种反应监测 (MRM) LC-MS/MS 方法在同时定量兔血浆中文拉法辛及其等效代谢物 O-去甲文拉法辛 (ODV) 方面表现出足够的可靠性 {svg_8}.

环境监测

欧盟要求对抗抑郁药文拉法辛进行环境监测 {svg_9}. This compound 作为稳定的同位素标记内标,可用于分析环境样品中的文拉法辛。

高级氧化工艺

This compound 可用于高级氧化工艺的研究 {svg_10}. 这些工艺为解决微污染物的扩散提供了一种补救措施 {svg_11}. 利用高效液相色谱与高分辨率多片段质谱联用,研究了文拉法辛的光诱导和电化学分解的机理和效率 {svg_12}.

作用机制

Target of Action

D,L-Venlafaxine-d6, a deuterium-labeled metabolite of Venlafaxine , primarily targets the serotonin (5-HT) and norepinephrine (NE) transporters . These transporters play a crucial role in mood regulation .

Mode of Action

Venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), work by potently and selectively inhibiting the reuptake of both serotonin and norepinephrine . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .

Biochemical Pathways

The antidepressant effect of venlafaxine is often associated with an enhancement of serotonergic neurotransmission at low doses . High doses of venlafaxine, which elicit a concomitant increase in 5-HT and NE tone, are associated with changes in different forms of plasticity in discrete brain areas . The metabolism of venlafaxine occurs by cytochrome P450 (CYP) enzyme CYP2D6 yielding O-desmethylvenlafaxine . A lesser metabolite, N-desmethylvenlafaxine, is produced by CYP3A4 .

Pharmacokinetics

Venlafaxine is absorbed and distributed in the body, metabolized primarily by CYP2D6 to its active metabolite, O-desmethylvenlafaxine (ODV), and then excreted . The pharmacokinetics of venlafaxine can be influenced by genetic polymorphisms in CYP2D6 and CYP2C19 .

Result of Action

The molecular and cellular effects of venlafaxine’s action involve the potentiation of neurotransmission . This can lead to changes in mood and relief from depressive symptoms . In addition, venlafaxine has been found to induce apoptosis in certain cell types .

Action Environment

Environmental factors can influence the action, efficacy, and stability of venlafaxine. For instance, the presence of venlafaxine and its metabolites in aquatic systems is a matter of serious concern, as they are difficult to remove by traditional wastewater treatment processes . Additionally, exposure to an enriched environment has been associated with a reduction in the onset of action of venlafaxine .

安全和危害

生化分析

Biochemical Properties

D,L-Venlafaxine-d6, like its parent compound Venlafaxine, is a mixed serotonin-norepinephrine reuptake inhibitor that binds and blocks both the SERT and NET transporters . This interaction with the transporters prevents the reuptake of serotonin and norepinephrine, thereby increasing their concentration in the synaptic cleft and enhancing neurotransmission .

Cellular Effects

Venlafaxine and its active metabolite O-desmethylvenlafaxine (ODV) have been shown to influence cell function by modulating the levels of serotonin and norepinephrine, key neurotransmitters involved in mood regulation . By inhibiting the reuptake of these neurotransmitters, D,L-Venlafaxine-d6 can potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of D,L-Venlafaxine-d6 involves the inhibition of serotonin and norepinephrine reuptake at the presynaptic terminal . This is achieved through its binding interactions with the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an increase in the levels of these neurotransmitters in the synaptic cleft .

Temporal Effects in Laboratory Settings

High doses of Venlafaxine, which elicit a concomitant increase in 5-HT and NE tone, are associated with changes in different forms of plasticity in discrete brain areas .

Dosage Effects in Animal Models

In animal models, the effects of Venlafaxine have been shown to vary with different dosages . For instance, preclinical studies show that the antidepressant effect of Venlafaxine is often associated with an enhancement of serotonergic neurotransmission at low doses .

Metabolic Pathways

Venlafaxine is metabolized into its major active metabolite, O-desmethylvenlafaxine (ODV), primarily by the CYP2D6 enzyme . This suggests that D,L-Venlafaxine-d6 may also be involved in similar metabolic pathways.

Subcellular Localization

Given its role as a neurotransmitter reuptake inhibitor, it is likely to be localized at the presynaptic terminal where it can interact with the serotonin and norepinephrine transporters .

属性

IUPAC Name |

3,3,4,4,5,5-hexadeuterio-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/i4D2,5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVNVHUZROJLTJ-KETLRHEYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(C(CN(C)C)C2=CC=C(C=C2)OC)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1R-[1alpha,2alpha(S*)]]- (9CI)](/img/no-structure.png)

![(2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1147503.png)

![6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B1147513.png)

![2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine](/img/structure/B1147515.png)